

Application Notes and Protocols for Enzymatic Reactions Involving Cyclohexanebutanal, 2-oxo-

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Compound of Interest

Compound Name: Cyclohexanebutanal, 2-oxo-

Cat. No.: B15162359

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Introduction

While direct enzymatic reactions for **Cyclohexanebutanal, 2-oxo-** are not extensively documented in current literature, its chemical structure, featuring both a cyclic ketone and an aldehyde functional group, makes it a prime candidate for biotransformation by several well-characterized enzyme classes. This document provides detailed application notes and hypothetical protocols for the enzymatic conversion of **Cyclohexanebutanal, 2-oxo-** using two promising enzyme families: Aldo-Keto Reductases (AKRs) for the reduction of its carbonyl moieties, and Baeyer-Villiger Monooxygenases (BVMOs) for the oxidative cleavage of the cyclohexanone ring. These protocols are based on established methodologies for structurally similar substrates and are intended to serve as a starting point for experimental design.

Aldo-Keto Reductase (AKR) Mediated Reduction

Aldo-keto reductases are a superfamily of NADPH-dependent oxidoreductases that catalyze the reduction of a wide range of aldehydes and ketones to their corresponding primary and secondary alcohols.[1][2][3] Given the presence of both an aldehyde and a ketone in **Cyclohexanebutanal, 2-oxo-**, AKRs present an opportunity for selective or complete reduction, leading to valuable chiral diols or hydroxyaldehydes. The specific regioselectivity and stereoselectivity will be highly dependent on the chosen enzyme.

Application Note:

The enzymatic reduction of **Cyclohexanebutanal, 2-oxo-** using an AKR can yield either 2-hydroxy-cyclohexanebutanal, Cyclohexanebutanol, 2-oxo-, or Cyclohexane-1,2-diolbutanal, depending on the selectivity of the enzyme. This biotransformation is particularly useful for the synthesis of chiral building blocks. The reaction is typically performed in an aqueous buffer system at or near neutral pH and ambient temperature, using whole cells expressing the recombinant enzyme or the purified enzyme with a cofactor regeneration system.

Hypothetical Quantitative Data:

The following table summarizes hypothetical kinetic parameters for a generic Aldo-Keto Reductase with **Cyclohexanebutanal, 2-oxo-** as a substrate, based on typical values observed for other keto-aldehydes.

| Enzyme Source | Substrate | Apparent Km (mM) | Apparent Vmax (U/mg) | Optimal pH | Optimal Temp. (°C) |
|-----------------------|-----------------------------|------------------|----------------------|------------|--------------------|
| E. coli (recombinant) | Cyclohexane butanal, 2-oxo- | 1.5 | 25.0 | 7.0 | 30 |

Note: 1 U (Unit) is defined as the amount of enzyme that catalyzes the conversion of 1 μ mol of substrate per minute under the specified conditions.

Experimental Protocol: AKR-Mediated Reduction of Cyclohexanebutanal, 2-oxo-

1. Enzyme Preparation:

- Express the desired aldo-keto reductase (e.g., from *Escherichia coli*) recombinantly.
- Prepare either a whole-cell catalyst or a clarified cell-free extract. For purified enzyme, proceed with standard protein purification protocols (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

2. Reaction Setup:

- In a temperature-controlled reaction vessel, prepare the reaction mixture containing:
 - 100 mM Potassium phosphate buffer (pH 7.0)
 - 10 mM **Cyclohexanebutanal, 2-oxo-** (dissolved in a minimal amount of a water-miscible co-solvent like DMSO if necessary)
 - 1.2 mM NADPH (cofactor)
 - Glucose dehydrogenase (GDH) and 20 mM glucose for cofactor regeneration (if using purified enzyme or cell-free extract).
 - 0.5 mg/mL purified AKR or an equivalent amount of whole-cell catalyst.

3. Reaction Conditions:

- Incubate the reaction mixture at 30°C with gentle agitation.
- Monitor the reaction progress by periodically taking samples and analyzing them by GC or HPLC.

4. Work-up and Product Isolation:

- Once the reaction has reached completion (or the desired conversion), terminate the reaction by adding an equal volume of ethyl acetate.
- Extract the product into the organic phase.
- Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the product by flash column chromatography.

Baeyer-Villiger Monooxygenase (BVMO) Mediated Oxidation

Baeyer-Villiger monooxygenases are flavin-dependent enzymes that catalyze the insertion of an oxygen atom into a C-C bond adjacent to a carbonyl group, converting ketones to esters or

lactones.[4][5][6] Cyclohexanone monooxygenase (CHMO) is a well-studied BVMO with a broad substrate scope that includes a variety of substituted cyclohexanones.[7][8][9]

Application Note:

The enzymatic Baeyer-Villiger oxidation of **Cyclohexanebutanal, 2-oxo-** using a BVMO, such as CHMO, is expected to yield a seven-membered lactone. This reaction is highly attractive for the synthesis of functionalized caprolactones, which are valuable monomers for biodegradable polymers. The reaction requires molecular oxygen and a nicotinamide cofactor (NADPH). Whole-cell biocatalysis is often preferred to ensure efficient cofactor regeneration.

Hypothetical Quantitative Data:

The following table presents hypothetical kinetic data for a generic Cyclohexanone Monooxygenase with **Cyclohexanebutanal, 2-oxo-**, based on known data for similar substituted cyclohexanones.

| Enzyme Source | Substrate | Apparent Km (mM) | Apparent Vmax (U/mg) | Optimal pH | Optimal Temp. (°C) |
|---------------------------------|-----------------------------|------------------|----------------------|------------|--------------------|
| Acinetobacter sp. (recombinant) | Cyclohexane butanal, 2-oxo- | 0.8 | 15.0 | 8.5 | 25 |

Note: 1 U (Unit) is defined as the amount of enzyme that catalyzes the conversion of 1 μ mol of substrate per minute under the specified conditions.

Experimental Protocol: BVMO-Mediated Oxidation of Cyclohexanebutanal, 2-oxo-

1. Enzyme Preparation:

- Express the desired cyclohexanone monooxygenase (e.g., from *Acinetobacter calcoaceticus*) recombinantly in a suitable host like *E. coli*.

- Typically, whole cells are used directly as the biocatalyst to leverage the host's metabolism for cofactor regeneration.

2. Reaction Setup:

- In a baffled flask to ensure sufficient aeration, prepare the reaction mixture:
 - 50 mM Tris-HCl buffer (pH 8.5)
 - 5 mM **Cyclohexanebutanal, 2-oxo-**
 - 1% (v/v) Glycerol (as a co-substrate for cofactor regeneration)
 - Re-suspended whole cells expressing the BVMO to a final OD600 of 10.

3. Reaction Conditions:

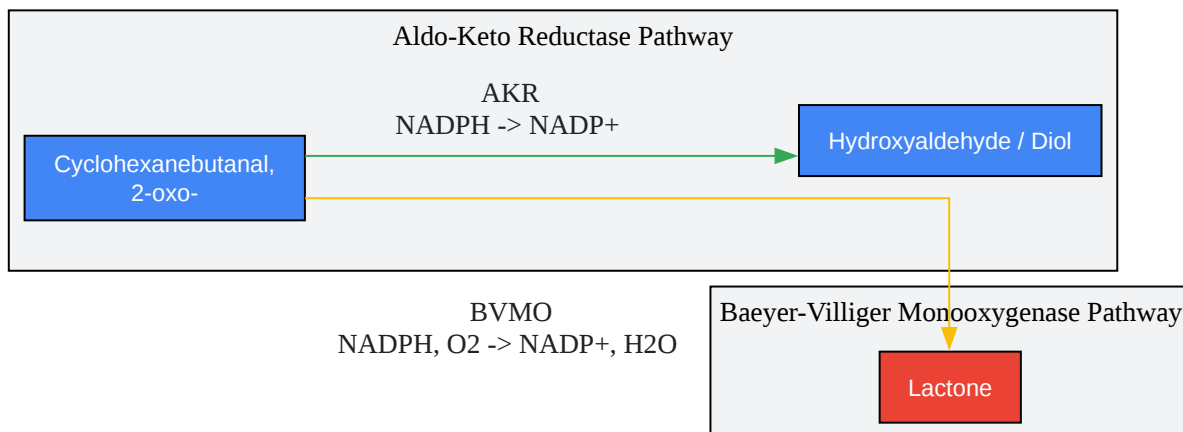
- Incubate the flask at 25°C with vigorous shaking (e.g., 200 rpm) to ensure adequate oxygen supply.
- Monitor the consumption of the substrate and the formation of the lactone product by GC-MS or LC-MS.

4. Work-up and Product Isolation:

- After the desired conversion is achieved, centrifuge the reaction mixture to pellet the cells.
- Extract the supernatant with an organic solvent such as ethyl acetate.
- Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- The crude lactone can be further purified by silica gel chromatography.

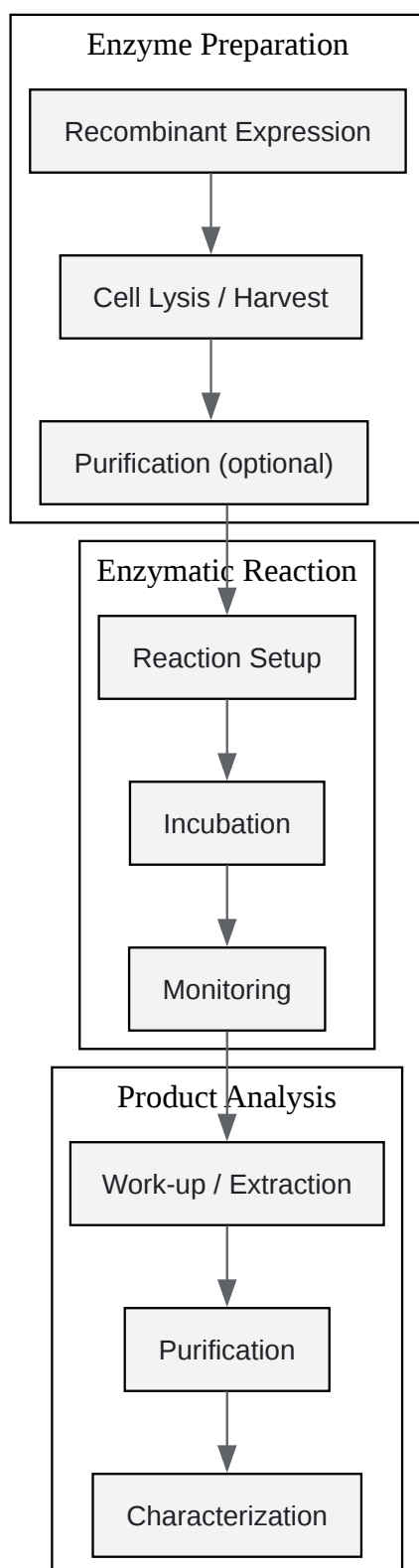
Visualizations

Signaling Pathways and Experimental Workflows



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Caption: Proposed enzymatic pathways for **Cyclohexanebutanal, 2-oxo-**.



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Caption: General experimental workflow for enzymatic reactions.

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